N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a sulfonamide derivative combining a naphthalene-2-sulfonamide group with a tetrahydroisoquinoline scaffold modified by an isobutyryl substituent. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (e.g., enzyme inhibition, antimicrobial activity) and the tetrahydroisoquinoline moiety’s role in modulating bioactivity and pharmacokinetics . Its synthesis typically involves coupling 2-naphthalenesulfonyl chloride with a functionalized tetrahydroisoquinoline precursor, as inferred from analogous procedures for sulfonamide derivatives .
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-12-11-18-7-9-21(13-20(18)15-25)24-29(27,28)22-10-8-17-5-3-4-6-19(17)14-22/h3-10,13-14,16,24H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDVHHJBWRYHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride . This is followed by the reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides . The next step involves N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides . Finally, acid hydrolysis of the latter compound yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide exhibits notable biological activities that make it a candidate for pharmacological research. Its interactions with various biological targets suggest potential applications in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes relevant to diseases such as cancer and neurodegenerative disorders .
- Receptor Modulation : It has shown promise in binding to receptors associated with neurological functions, which could lead to applications in treating conditions like depression or anxiety .
Therapeutic Potential
Research indicates that this compound could serve as a lead molecule in drug discovery efforts aimed at developing new treatments for various diseases:
- Antidepressants : Due to its interaction with serotonin receptors, it may be beneficial in developing new antidepressant therapies .
- Anti-inflammatory Agents : The compound's potential to modulate inflammatory pathways suggests applications in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
A study investigating the structure-activity relationship of various tetrahydroisoquinoline derivatives found that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These findings highlight the compound's potential as a candidate for further development into therapeutic agents targeting mood disorders .
Mechanism of Action
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating enzyme activity and receptor binding. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on sulfonamide variations and tetrahydroisoquinoline modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Inferences are drawn from structural analogs.
Key Observations :
This could improve binding affinity in enzyme active sites . Substitution at the tetrahydroisoquinoline position (e.g., isobutyryl vs.
Tetrahydroisoquinoline Modifications: The isobutyryl group in the target compound may reduce polarity compared to unmodified or hydroxylated analogs, enhancing membrane permeability . Analogous compounds with phenylethyl substituents (e.g., ) demonstrate broader antimicrobial activity, suggesting that the isobutyryl group might shift the pharmacological profile toward kinase or protease inhibition.
Research Findings and Methodological Considerations
- Structural Analysis: Crystallographic studies of similar sulfonamide derivatives often employ SHELX software for refinement, which is critical for resolving the stereochemistry of tetrahydroisoquinoline moieties . Enantiomorph-polarity parameters (e.g., Rogers’ η) are essential for confirming chiral centers in such compounds .
- Synthetic Challenges: The reactivity of 2-naphthalenesulfonyl chloride (precursor) requires controlled conditions to avoid byproducts, as noted in reagent catalogs .
Biological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroisoquinoline core linked to a naphthalene sulfonamide moiety . The structural formula is represented as follows:
This unique structure contributes to its biological activity and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting various enzymes and receptors, which can lead to significant pharmacological effects. For example, sulfonamides often inhibit bacterial growth by disrupting folic acid synthesis, while tetrahydroisoquinoline derivatives have been associated with neuroprotective effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . A study highlighted the potency of related tetrahydroisoquinoline derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. The binding affinity of these compounds suggests they could be developed as therapeutic agents for cancer treatment .
Neuroprotective Effects
The tetrahydroisoquinoline framework has been linked to neuroprotective effects , making this compound a candidate for treating neurodegenerative disorders. Studies have shown that similar compounds can enhance cognitive function and protect neuronal cells from oxidative stress.
Antibacterial Activity
The sulfonamide component of the compound is particularly effective against bacterial infections. It acts by inhibiting the synthesis of folate in bacteria, which is essential for their growth and replication. This mechanism has been well-documented in various sulfonamide drugs used clinically .
Research Findings and Case Studies
Q & A
Basic: How can the synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide be optimized to improve yield and purity?
Methodological Answer:
- Coupling Agent Selection : Use BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation, as demonstrated in analogous tetrahydroisoquinoline syntheses with yields exceeding 60% .
- Solvent and Temperature : Conduct reactions in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen to minimize hydrolysis. Stirring at room temperature or mild heating (40–50°C) is recommended .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) to isolate the product. For polar intermediates, reverse-phase HPLC may enhance purity .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include isobutyryl methyl groups (~δ 1.1–1.3 ppm) and sulfonamide protons (~δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation and refine using SHELXL (e.g., SHELX-97) .
Advanced: How can contradictions in crystallographic data be resolved during structural determination?
Methodological Answer:
- Refinement Software : Use SHELXL for least-squares refinement to address outliers in displacement parameters or residual electron density .
- Enantiomer Validation : Apply the Flack parameter (x) to distinguish enantiomers in chiral crystals, as it avoids false positives in near-centrosymmetric structures .
- Visualization Tools : Generate ORTEP-3 diagrams to assess thermal ellipsoids and validate bond lengths/angles against database standards (e.g., Cambridge Structural Database) .
Advanced: How should researchers design experiments to determine the compound’s inhibitory activity and Ki values?
Methodological Answer:
- IC₅₀ Assays : Perform dose-response curves using enzyme-linked assays (e.g., fluorescence-based) at varying substrate concentrations. Fit data to the Hill equation to calculate IC₅₀ (e.g., 0.693 µM for naphthalene sulfonamides) .
- Ki Determination : Use Lineweaver-Burk plots to identify inhibition type (noncompetitive, uncompetitive). For noncompetitive inhibitors (observed in sulfonamide derivatives), Ki is derived from the y-intercept .
- Statistical Validation : Ensure R² values >0.9 for regression curves and report error margins (e.g., ±0.16 µM for Ki) .
Advanced: What strategies are effective for modifying the tetrahydroisoquinoline core in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethanesulfonyl) at the 7-position to enhance receptor binding, as seen in orexin-1 antagonists .
- Scaffold Hybridization : Combine the tetrahydroisoquinoline moiety with naphthalene sulfonamide via flexible linkers (e.g., methylene or ethylene) to optimize steric and electronic complementarity .
- Biological Testing : Screen analogs against target receptors (e.g., orexin-1) using radioligand displacement assays. Prioritize compounds with >80% inhibition at 10 µM .
Basic: What are common challenges in the sulfonamide coupling step, and how can they be mitigated?
Methodological Answer:
- Side Reactions : Competing sulfonation at unintended positions can occur. Use bulky bases (e.g., diisopropylethylamine) to direct coupling to the 7-position of tetrahydroisoquinoline .
- Solubility Issues : Pre-dissolve reactants in DMF or DCM with 1–5% dimethyl sulfoxide (DMSO) to improve miscibility .
- Byproduct Removal : Employ aqueous workup (e.g., 1M HCl or NaHCO₃ washes) followed by column chromatography to isolate the sulfonamide product .
Advanced: How can enantiomeric resolution and absolute configuration determination be performed for chiral centers?
Methodological Answer:
- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα) and refine using SHELXL’s TWIN/BASF commands to resolve Bijvoet pairs .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
Advanced: How should non-linear Lineweaver-Burk plots be interpreted in enzyme inhibition studies?
Methodological Answer:
- Noncompetitive Inhibition : Curves intersecting on the x-axis suggest the compound binds allosterically. Calculate Ki using the equation , where is the apparent Michaelis constant .
- Data Validation : Repeat assays with varying enzyme concentrations to rule out substrate inhibition or aggregation artifacts .
- Alternative Models : Fit data to the Morrison equation for tight-binding inhibitors or use global fitting software (e.g., GraphPad Prism) for complex mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
